molecular formula C23H19N5O B10911545 (4Z)-5-methyl-4-{[(2-methyl-1H-benzimidazol-5-yl)amino]methylidene}-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-4-{[(2-methyl-1H-benzimidazol-5-yl)amino]methylidene}-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10911545
M. Wt: 381.4 g/mol
InChI Key: JPCXLOSNXGJTDH-UHFFFAOYSA-N
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Description

3-METHYL-4-{(Z)-1-[(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)AMINO]METHYLIDENE}-1-(1-NAPHTHYL)-1H-PYRAZOL-5-ONE is a complex organic compound that features a combination of benzimidazole, naphthyl, and pyrazolone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-{(Z)-1-[(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)AMINO]METHYLIDENE}-1-(1-NAPHTHYL)-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Synthesis of the Pyrazolone Core: This involves the reaction of hydrazine with an appropriate β-keto ester.

    Coupling Reactions: The final step would involve coupling the benzimidazole and pyrazolone intermediates with the naphthyl group under specific conditions, possibly using a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrazolone moieties.

    Reduction: Reduction reactions could potentially modify the double bonds or aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.

    Antimicrobial Activity: Evaluation for antibacterial or antifungal properties.

Medicine

    Drug Development: Investigation as a lead compound for new pharmaceuticals.

    Diagnostic Agents: Potential use in imaging or diagnostic tests.

Industry

    Dyes and Pigments: Use in the synthesis of specialized dyes.

    Polymers: Incorporation into polymeric materials for enhanced properties.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interaction with DNA: Intercalating into DNA strands and affecting replication.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-1H-BENZIMIDAZOLE: Shares the benzimidazole core.

    1-NAPHTHYLAMINE: Contains the naphthyl group.

    3-METHYL-1H-PYRAZOL-5-ONE: Features the pyrazolone moiety.

Uniqueness

The unique combination of these three moieties in 3-METHYL-4-{(Z)-1-[(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)AMINO]METHYLIDENE}-1-(1-NAPHTHYL)-1H-PYRAZOL-5-ONE may confer distinct biological activities and chemical properties not found in the individual components or other similar compounds.

Properties

Molecular Formula

C23H19N5O

Molecular Weight

381.4 g/mol

IUPAC Name

5-methyl-4-[(2-methyl-3H-benzimidazol-5-yl)iminomethyl]-2-naphthalen-1-yl-1H-pyrazol-3-one

InChI

InChI=1S/C23H19N5O/c1-14-19(13-24-17-10-11-20-21(12-17)26-15(2)25-20)23(29)28(27-14)22-9-5-7-16-6-3-4-8-18(16)22/h3-13,27H,1-2H3,(H,25,26)

InChI Key

JPCXLOSNXGJTDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC3=CC=CC=C32)C=NC4=CC5=C(C=C4)N=C(N5)C

Origin of Product

United States

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